Thiolase Substrate Affinity: 3-Oxoadipyl-CoA Km = 150 μM Versus Coenzyme A Km = 10 μM
In direct kinetic measurements with purified 3-oxoadipyl-CoA thiolase (EC 2.3.1.174) from Pseudomonas knackmussii (strain B13), 3-oxoadipyl-CoA exhibits a Michaelis constant (Km) of 150 μM, while the co-substrate coenzyme A shows a Km of 10 μM under identical conditions [1]. This 15-fold difference in affinity (150 vs 10 μM) establishes the enzyme's differential recognition of the acyl-CoA substrate versus free CoA and provides a quantitative benchmark for assessing enzyme preparation activity and substrate quality.
| Evidence Dimension | Michaelis constant (Km) for 3-oxoadipyl-CoA thiolase |
|---|---|
| Target Compound Data | Km = 150 μM (0.15 mM) |
| Comparator Or Baseline | Coenzyme A (free CoA): Km = 10 μM (0.01 mM) |
| Quantified Difference | 15-fold higher Km for 3-oxoadipyl-CoA (150 μM vs 10 μM) |
| Conditions | Purified 3-oxoadipyl-CoA thiolase from Pseudomonas knackmussii strain B13; pH optimum 7.8 |
Why This Matters
This kinetic benchmark enables procurement decisions by confirming that the supplied 3-oxoadipyl-CoA meets the expected affinity profile—deviations from Km = 150 μM may indicate degradation or impurity that compromises experimental reproducibility.
- [1] Kaschabek SR, Kuhn B, Müller D, Schmidt E, Reineke W. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: purification and characterization of 3-oxoadipate:succinyl-coenzyme A (CoA) transferase and 3-oxoadipyl-CoA thiolase. J Bacteriol. 2002 Jan;184(1):207-15. Km (3-oxoadipyl-CoA) = 0.15 mM; Km (CoA) = 0.01 mM; pH optimum = 7.8. View Source
